4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane
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Description
4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane, also known as BMPO, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be synthesized using different methods and has shown promising results in various applications.
Scientific Research Applications
Chemical Synthesis and Characterization
4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane and its derivatives are primarily used in chemical synthesis. For instance, it's involved in the synthesis of complex molecules like 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, exhibiting moderate yield and high selectivity (Talybov & Baghirli, 2020). Furthermore, its structural characteristics, like dihedral angles in molecular frameworks, are critical in determining the properties of molecules like (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one (Suwunwong et al., 2009).
Intermediate in Pharmaceutical Synthesis
The compound is a key intermediate in synthesizing pharmaceuticals. For example, a concise process has been developed for synthesizing 1,3-diacetoxy-2-[2′-(2′′,4′′-difluorophenyl)prop-2′-en-1′-yl]propane, showcasing the importance of such compounds in drug development (Chen et al., 2015).
Material Science and Electrochemistry
In the realm of material science and electrochemistry, the reduction behavior of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate, a related compound, has been thoroughly investigated, revealing intricate details about electron-transfer processes and the stability of intermediate radical-anions (Rheinhardt et al., 2011).
Crystallography and Molecular Interaction Studies
Its derivatives are also extensively studied in crystallography to understand molecular interactions, crystal packing, and the role of different functional groups in stabilizing molecular structures, as seen in studies of compounds like (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (Salian et al., 2018).
properties
IUPAC Name |
4-(bromomethyl)-4-prop-2-enyloxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-2-3-9(8-10)4-6-11-7-5-9/h2H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXJVLPGVASOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane |
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